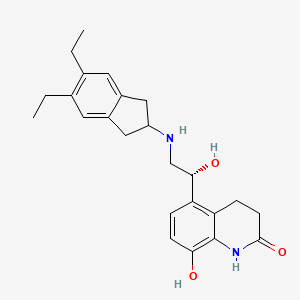

Indacaterol impurity 1

Description

Process-Related Impurities in Indacaterol (B1671819) Synthesis

The synthesis of Indacaterol is a multi-step chemical process where the potential for impurity formation is present at each stage. sfda.gov.sa These impurities can be broadly categorized as process-related, arising from the manufacturing process itself. veeprho.com

Impurities present in the starting materials can be carried through the synthetic route and contaminate the final product. The synthesis of Indacaterol involves starting materials such as 8-benzyloxy-5-(2-bromoacetyl)-1H-quinolin-2-one and N-benzyl-5,6-diethyl-2,3-dihydro-1H-indol-2-amine. google.com Any impurities within these initial components have the potential to persist or react to form new impurities.

During the synthesis of Indacaterol, various intermediates are formed. One key intermediate is 5-[(1R)-2-[(5,6-Diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-(phenylmethoxy)-2(1H)-quinolinone. lookchem.com Incomplete reactions or side reactions can lead to the presence of unreacted intermediates or the formation of by-products. For instance, the condensation reaction between the indanolamine and the quinolone epoxide can lead to the formation of a dimer impurity and a regioisomer. google.comgoogle.comgoogle.com Specifically, the reaction of 8-substituted oxy-5-(R)-oxiranyl-(1H)-quinolin-2-one with 2-amino-(5,6-diethyl)-indan is not entirely regioselective, leading to the formation of undesired isomers alongside the intended product. google.com

Catalysts and reagents used in the synthesis can also be a source of impurities. veeprho.com For example, palladium on carbon (Pd/C) is used as a catalyst in the debenzylation step of Indacaterol synthesis. google.com While essential for the reaction, residual catalyst or by-products from its interaction with the reaction mixture can lead to inorganic impurities in the final product. veeprho.com Similarly, reagents like triethylamine (B128534) and sodium iodide, used to facilitate certain reaction steps, may introduce impurities if not completely removed during purification. google.com

Indacaterol is a chiral molecule, and the desired therapeutic effect is associated with the (R)-enantiomer. nih.gov Therefore, controlling the stereochemistry during synthesis is crucial. The synthesis often employs chiral reduction steps, for example, using (R)-2-methyl-CBS-oxazaborolidine to achieve high enantiomeric excess. patsnap.com However, the potential for the formation of the unwanted (S)-enantiomer exists, which is considered a stereochemical impurity. nih.govveeprho.com Analytical methods have been developed to detect even small amounts, such as a 0.1% enantiomeric impurity (S-IND), in the final (R)-IND product. nih.gov In vivo studies have shown that stereochemical conversion of the (R)-enantiomer to the (S)-enantiomer does not occur to a significant extent. tga.gov.au

Degradation Pathway Investigations of Indacaterol and Impurity Generation

Indacaterol can degrade under various stress conditions, leading to the formation of degradation products, which are also classified as impurities. clearsynth.com

Forced degradation studies have shown that Indacaterol is susceptible to hydrolysis under acidic, basic, and neutral conditions. nih.govresearchgate.net These studies are crucial for identifying potential degradation products that could form during storage or processing.

Under acidic and alkaline hydrolysis, a decrease in the concentration of Indacaterol is observed, with the formation of additional peaks in chromatographic analysis, indicating the generation of degradation products. d-nb.info One study identified three degradation products (DP1-DP3) under acidic, basic, and neutral hydrolytic stress. nih.govresearchgate.net The major degradation of the drug was found to occur under alkali and acidic stress conditions. ijpsjournal.com While Indacaterol was found to be stable under photolytic, oxidative, and thermal conditions, its instability in hydrolytic conditions highlights a key pathway for impurity formation. nih.govresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O3/c1-3-14-9-16-11-18(12-17(16)10-15(14)4-2)25-13-22(28)19-5-7-21(27)24-20(19)6-8-23(29)26-24/h5,7,9-10,18,22,25,27-28H,3-4,6,8,11-13H2,1-2H3,(H,26,29)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEVVMMPBOCCERE-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4CCC(=O)NC4=C(C=C3)O)O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C=C2CC(CC2=C1)NC[C@@H](C3=C4CCC(=O)NC4=C(C=C3)O)O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sources and Formation Mechanisms of Indacaterol Impurities

Degradation Pathway Investigations of Indacaterol (B1671819) and Impurity Generation

Oxidative Degradation Mechanisms

Forced degradation studies are essential for identifying potential degradation products of a drug substance. In the case of Indacaterol, oxidative stress testing reveals its susceptibility to degradation.

Research Findings: Studies subjecting Indacaterol to oxidative conditions, such as exposure to hydrogen peroxide (H₂O₂), have shown significant degradation. google.comijpsjournal.com In one study, Indacaterol's content was reduced to 61.4% of its initial amount when exposed to oxidative stress, although no new peaks were detected in that specific experiment. d-nb.info Another study reported a 3.46% degradation of Indacaterol under oxidative conditions. ijarsct.co.in

However, a separate detailed analysis using liquid chromatography-mass spectrometry (LC-MS) identified a specific degradation product (DP) under oxidative stress. This product, named DP9, was formed through oxidation. iict.res.in In contrast, some studies have reported that Indacaterol is relatively stable under oxidative conditions. nih.govresearchgate.net These differing results highlight that the extent and nature of oxidative degradation can be highly dependent on the specific experimental conditions, such as the concentration of the oxidizing agent, temperature, and duration of exposure.

Photolytic Degradation Pathways

Photostability is a critical parameter for pharmaceutical compounds, as exposure to light can induce degradation.

Research Findings: The stability of Indacaterol under photolytic conditions appears to vary based on the study. Several sources indicate that Indacaterol is stable when exposed to light. iict.res.innih.govresearchgate.net Conversely, other studies have documented significant degradation. One investigation found a 48.7% decrease in Indacaterol content after 8 hours of photolytic exposure, leading to the formation of one degradation product. d-nb.info Another study reported a much lower, yet still present, degradation of 1.64%. ijarsct.co.in These discrepancies suggest that factors such as the intensity and wavelength of the light, as well as the physical state of the drug (solution or solid), play a crucial role in its photolytic stability.

Thermal Degradation Processes

Elevated temperatures can provide the energy needed to initiate and accelerate chemical degradation reactions.

Research Findings: Most studies conclude that Indacaterol is relatively stable under thermal stress. iict.res.innih.govresearchgate.net For instance, one study reported only a 2.43% degradation when subjected to thermal stress. ijarsct.co.in The thermal degradation process typically involves the loss of residual water or volatiles at lower temperatures, followed by the cleavage of functional groups at higher temperatures. furg.br The stability of Indacaterol at elevated temperatures is an important characteristic for its formulation and storage.

Identification of Specific Degradation Products (e.g., DP1-DP5)

To understand the degradation profile of Indacaterol, researchers have used techniques like LC-MS to identify the structures of impurities formed under various stress conditions.

Research Findings: A comprehensive study identified three distinct degradation products (DP1, DP2, and DP3) when Indacaterol was subjected to hydrolytic stress (acidic, basic, and neutral conditions). nih.gov In that particular study, the drug was found to be stable under photolytic, oxidative, and thermal stress. nih.gov Another study, however, mentioned the formation of five degradation products (DP1 to DP5) under various stress conditions, with a common degradation product (DP4) appearing in all tested conditions. science.gov A different investigation identified three degradation products (DP4, DP5, and DP6) under oxidative conditions. researchgate.net The nomenclature (e.g., DP1, DP2) is specific to each research paper and does not represent a standardized naming system.

The following table summarizes the findings from various forced degradation studies.

| Stress Condition | Degradation Observed | Degradation Products Identified | Reference |

| Oxidative | Yes (38.6%) | One degradation product | d-nb.info |

| Oxidative | Yes (3.46%) | Not specified | ijarsct.co.in |

| Oxidative | No | Stable | nih.govresearchgate.net |

| Photolytic | Yes (48.7%) | One degradation product | d-nb.info |

| Photolytic | Yes (1.64%) | Not specified | ijarsct.co.in |

| Photolytic | No | Stable | iict.res.innih.govresearchgate.net |

| Thermal | Yes (2.43%) | Not specified | ijarsct.co.in |

| Thermal | No | Stable | iict.res.innih.govresearchgate.net |

| Hydrolytic (Acid, Base, Neutral) | Yes | DP1, DP2, DP3 | nih.gov |

Formulation and Storage-Induced Impurity Formation

Impurities can also arise from interactions between the active pharmaceutical ingredient (API) and excipients or packaging materials during formulation and storage.

Container-Closure Interaction Studies

The packaging system used to store the drug product must protect it from environmental factors and not introduce new impurities.

Research Findings: Indacaterol capsules are typically packaged in blisters made of materials like PA/Al/PVC to protect them from moisture. tga.gov.au Stability data supports a shelf life of 12-24 months when stored under controlled conditions (e.g., below 25°C), indicating good stability in its final packaging. tga.gov.aumayoclinic.orgmayoclinic.org Interaction studies ensure that no leachables from the container-closure system contaminate the product or catalyze the degradation of the API. The stability of the packaged product suggests that interactions with the container-closure system are minimal under recommended storage conditions.

Environmental Impact on Impurity Generation (e.g., Humidity)

The generation of impurities in a drug substance is not solely dependent on the synthetic route but can also be significantly influenced by environmental conditions during storage and handling. Factors such as heat, light, and humidity can all play a role in the degradation of the API and the subsequent formation of impurities. nih.gov

Detailed Research Findings

Forced degradation studies are a critical component of drug development, designed to identify potential degradation products and pathways under various stress conditions. researchgate.net These studies intentionally expose the drug substance to harsh conditions that accelerate degradation, providing valuable insights into the drug's stability profile. google.com

In the context of indacaterol, research has explored its stability under different environmental stressors. While specific quantitative data on the formation of Indacaterol Impurity 1 under varying humidity levels is not extensively detailed in the public domain, the general principles of drug degradation suggest that humidity can be a critical factor. inke.es

For instance, studies on similar pharmaceutical compounds have shown that exposure to high humidity can lead to an increase in degradation products. One study on linagliptin, another pharmaceutical compound, found a 0.56% degradation when the substance was subjected to 60% humidity at 60°C. nih.gov While not directly about this compound, this highlights the general impact of humidity on drug stability.

Research on indacaterol maleate (B1232345) has shown that amorphous content, which can be more susceptible to degradation, readily crystallizes when exposed to certain conditions. inke.es While this crystallization did not occur readily in water vapor unless at high temperatures or for extended periods at high humidity (at least 70% RH), it underscores the potential for humidity to influence the physical state and, consequently, the stability of the drug substance. inke.es

Another study investigated the stability of indacaterol maleate under various annealing conditions to reduce amorphous content. The results indicated that while annealing under an ethanolic atmosphere was effective, it led to the formation of an ethoxy impurity. inke.es Importantly, this impurity was not formed under conditions of high humidity, suggesting that the degradation pathway is specific to the stressor. inke.es The study also noted no significant degradation of indacaterol maleate when tested under humidity at 70°C and 70% RH for 3 days, and at 25°C and 75% RH for 16 days. inke.es

The following interactive table summarizes findings from a forced degradation study on indacaterol maleate, illustrating the impact of different environmental conditions.

While these findings provide valuable insights into the stability of indacaterol under humid conditions, further research specifically quantifying the formation of this compound as a direct result of humidity is needed for a complete understanding. The control of humidity during the manufacturing, packaging, and storage of indacaterol is crucial to minimize the formation of this and other potential degradation products.

Advanced Analytical Methodologies for Indacaterol Impurity Profiling

Chromatographic Separation Techniques for Impurity Resolution

Chromatographic techniques are the cornerstone of impurity analysis in the pharmaceutical industry, offering high-resolution separation of the API from its related substances.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of non-volatile and thermally labile compounds like Indacaterol (B1671819) and its impurities. The development of a stability-indicating HPLC method is crucial, as it must be able to separate the active ingredient from its degradation products and process-related impurities. ijpsjournal.comwjpsonline.com

A study aimed at developing a simple, single-run RP-HPLC method for quantifying ten known impurities of Indacaterol, along with other active ingredients, was successful. savaglobal.com The method was validated according to ICH Q2(R1) guidelines and proved to be linear, precise, and accurate for its intended purpose. savaglobal.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant mode of HPLC used for Indacaterol impurity profiling. The optimization of an RP-HPLC method involves a systematic approach to select the appropriate stationary phase, mobile phase composition, pH, flow rate, and detector wavelength to achieve optimal separation.

Several studies have detailed the development and validation of RP-HPLC methods for Indacaterol. For instance, a stability-indicating method was developed using a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727) in a gradient elution mode. wjpsonline.comsavaglobal.com The selection of the detection wavelength is also critical for sensitivity; 210 nm is often chosen for the simultaneous detection of Indacaterol and its impurities. savaglobal.comnih.gov

The following data tables summarize typical parameters used in RP-HPLC method development for Indacaterol impurity analysis.

Table 1: Example of RP-HPLC Method Parameters for Indacaterol Impurity Profiling

| Parameter | Condition | Source |

|---|---|---|

| Column | YMC Triart, C18 (250 × 4.6 mm, 5 µm) | savaglobal.com |

| Mobile Phase A | Potassium dihydrogen phosphate buffer (pH 2.2) | savaglobal.com |

| Mobile Phase B | Acetonitrile and Methanol mixture | savaglobal.com |

| Elution | Gradient | savaglobal.com |

| Flow Rate | 0.8 mL/min | savaglobal.com |

| Column Temperature | 45 °C | savaglobal.com |

| Detection Wavelength | 210 nm (for Indacaterol and its impurities) | savaglobal.com |

| Diluent | Water and Methanol (20:80) | savaglobal.com |

Table 2: Another Example of RP-HPLC Method for Indacaterol Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Agilent C18 (150 x 4.6 mm, 5µm) | wjpsonline.com |

| Mobile Phase | 0.01N KH2PO4 Buffer: Acetonitrile (50:50) | wjpsonline.com |

| Elution | Isocratic | wjpsonline.com |

| Flow Rate | 1.0 mL/min | wjpsonline.com |

| Detection Wavelength | Not Specified | wjpsonline.com |

| Retention Time (Indacaterol) | 2.285 min | wjpsonline.com |

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm), leading to significantly faster analysis times and improved resolution compared to conventional HPLC. UPLC methods have been developed for the analysis of Indacaterol, offering enhanced throughput for quality control laboratories. nih.govdntb.gov.ua A UPLC method for Indacaterol analysis used a Hypersil gold C18 column (2.1 × 100 mm, 2.2 μm) with a mobile phase of methanol and acidified water (pH 5.0) at a flow rate of 0.35 mL/min, with UV detection at 220 nm. nih.gov

Indacaterol is a chiral molecule, and it is marketed as the pure (R)-enantiomer. Therefore, it is essential to control the presence of the (S)-enantiomer, which is considered an enantiomeric impurity. nih.gov Chiral HPLC methods are employed to separate and quantify the enantiomers. A patent for the preparation of Indacaterol mentions the use of chiral HPLC to determine the enantiomeric purity, achieving a level of the enantiomeric impurity below 0.05%. google.com

While specific chiral HPLC conditions are often proprietary, the development of such methods typically involves screening various chiral stationary phases (CSPs) and mobile phase compositions to achieve baseline separation of the enantiomers. An electrokinetic chromatography method, a related technique, has been developed for the rapid enantiomeric separation of Indacaterol in under 5 minutes, demonstrating the capability to detect as little as 0.1% of the (S)-enantiomer. nih.gov

Gas Chromatography (GC), particularly with headspace sampling (HS-GC), is the standard technique for the identification and quantification of residual solvents and other volatile organic impurities in pharmaceutical substances. impactfactor.orgscielo.br These impurities are introduced during the manufacturing process and must be controlled within strict limits defined by regulatory guidelines. While specific GC methods for Indacaterol are not extensively published in the public domain, the general principles of HS-GC for active pharmaceutical ingredients (APIs) are applicable. scielo.br The method typically involves dissolving the API in a high-boiling point solvent, heating the sample in a sealed vial to allow volatile impurities to partition into the headspace, and then injecting an aliquot of the headspace gas into the GC system for analysis. impactfactor.org

Commonly monitored residual solvents in pharmaceutical manufacturing that could be relevant for Indacaterol include methanol, ethanol, isopropyl alcohol, and others. impactfactor.org

Thin Layer Chromatography (TLC) and its more advanced form, High-Performance Thin Layer Chromatography (HPTLC), are valuable tools for the qualitative and semi-quantitative screening of impurities in drug substances. researchgate.netresearchgate.net These techniques are often used as a preliminary check for purity or to complement HPLC analysis.

A TLC densitometric method has been developed for the determination of Indacaterol. researchgate.net This method utilized silica (B1680970) gel 60 F254 plates and a mobile phase consisting of 60% methanol, 30% ethyl acetate, and 10% water, with UV detection at 260 nm. The method demonstrated linearity in the concentration range of 1-6 μ g/spot for Indacaterol. researchgate.net HPTLC offers advantages such as the ability to analyze multiple samples simultaneously, leading to high throughput and reduced solvent consumption. researchgate.net

Capillary Electrophoresis (CE) for Impurity Analysis

Capillary electrophoresis (CE) has emerged as a powerful technique for the analysis of pharmaceutical impurities due to its high efficiency, resolution, and minimal sample consumption. For the analysis of Indacaterol and its related impurities, CE offers a viable alternative and complementary method to liquid chromatography.

Several studies have demonstrated the successful application of CE for the determination of Indacaterol. nih.govresearchgate.net These methods are typically validated according to the International Council for Harmonisation (ICH) guidelines. A validated CE method for Indacaterol analysis involved an uncoated fused-silica capillary with a background electrolyte composed of sodium tetraborate (B1243019) buffer and methanol. nih.govresearchgate.net Detection was typically performed using a UV detector. nih.govresearchgate.net To enhance sensitivity for detecting trace impurities like Indacaterol Impurity 1, techniques such as field-amplified sample stacking can be employed. researchgate.net

The separation in CE is based on the differential migration of analytes in an electric field, which is dependent on their charge-to-size ratio. This fundamental difference in separation mechanism compared to reversed-phase HPLC makes CE a valuable orthogonal technique for impurity profiling, ensuring that no impurities are co-eluting with the main peak or other impurities.

Table 1: Representative Capillary Electrophoresis Parameters for Indacaterol Analysis

| Parameter | Condition | Reference |

| Capillary | Uncoated fused-silica (50 cm effective length, 75 μm i.d.) | nih.govresearchgate.net |

| Background Electrolyte | 20 mmol L⁻¹ sodium tetraborate buffer, 15% (v/v) methanol (pH 10.0) | nih.govresearchgate.net |

| Applied Voltage | 20 kV | nih.gov |

| Injection | 10 s at 5 × 10³ N m⁻² (50 mbar) | nih.gov |

| Detection | 200 nm | nih.gov |

| Temperature | 25 °C | nih.gov |

While specific electropherograms for this compound are not widely published, a developed CE method would aim to achieve baseline separation of this impurity from Indacaterol and other related substances. The migration time of this compound would be expected to differ from that of Indacaterol due to potential differences in their charge and hydrodynamic radius.

Spectroscopic and Hyphenated Techniques for Impurity Detection and Structural Characterization

Mass Spectrometry (MS) in Impurity Analysis

Mass spectrometry, particularly when coupled with a separation technique like liquid chromatography (LC-MS), is an indispensable tool for the detection and identification of pharmaceutical impurities. nih.govamericanpharmaceuticalreview.com It provides molecular weight information and, through fragmentation analysis, yields data for structural elucidation.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of an unknown impurity. americanpharmaceuticalreview.com This capability allows for the confident differentiation between compounds with the same nominal mass but different molecular formulas. In the context of Indacaterol impurity profiling, HRMS is instrumental in confirming the identity of potential impurities by comparing the measured accurate mass with the theoretical mass of proposed structures. nih.govresearchgate.netresearchgate.net The high resolving power of HRMS also aids in separating the isotopic peaks of an ion, further confirming its elemental composition.

Tandem mass spectrometry (MS/MS) is a powerful technique used to obtain structural information about an analyte. researchgate.netijraset.com In an MS/MS experiment, a precursor ion of a specific mass-to-charge ratio (m/z) is selected and then fragmented through collision-induced dissociation (CID) or other methods. The resulting product ions are then mass-analyzed, providing a fragmentation pattern that is characteristic of the precursor ion's structure. ijraset.com

For Indacaterol, MS/MS studies have revealed characteristic fragmentation patterns. nih.gov The fragmentation of Indacaterol can provide a basis for identifying its impurities. By comparing the fragmentation pattern of an impurity to that of the parent drug, it is possible to deduce the site of modification on the molecule. For instance, a modification on the quinolinone ring system would likely result in a shift in the m/z of fragment ions containing this moiety, while the fragments corresponding to the indenyl portion would remain unchanged.

Quadrupole Time-of-Flight (Q-TOF) mass spectrometry combines a quadrupole mass analyzer with a time-of-flight mass analyzer. hpst.czalmacgroup.com This hybrid instrument offers high sensitivity, high resolution, and accurate mass measurement for both precursor and product ions, making it exceptionally well-suited for impurity identification and characterization. americanpharmaceuticalreview.comhpst.cz When coupled with UPLC (Ultra-Performance Liquid Chromatography), UPLC-Q-TOF-MS/MS provides rapid and comprehensive analysis of complex mixtures, such as those encountered in forced degradation studies of drug substances. researchgate.netresearchgate.net

The workflow for impurity identification using Q-TOF-MS typically involves an initial full-scan MS analysis to detect all ions, followed by targeted MS/MS experiments on the ions of interest. hpst.cz The accurate mass data obtained from both MS and MS/MS scans are then used to generate possible elemental compositions and to propose structures for the impurities. hpst.czalmacgroup.com

Table 2: Mass Spectrometry Data for Indacaterol and Expected Data for this compound

| Compound | Molecular Formula | [M+H]⁺ (m/z) | Key MS/MS Fragments (m/z) | Reference/Comment |

| Indacaterol | C₂₄H₂₈N₂O₃ | 393.2178 | 173.2 | nih.gov |

| This compound | C₂₄H₃₀N₂O₃ | 395.2335 | Expected fragments would help locate the structural modification. | nih.gov (Formula), Fragmentation is predicted based on the structure. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules, including pharmaceutical impurities. rsc.orgpageplace.deemerypharma.com While MS provides information on molecular weight and fragmentation, NMR provides detailed information about the connectivity of atoms within a molecule through the analysis of chemical shifts, coupling constants, and through-space correlations (NOE). pageplace.deemerypharma.com

The process of impurity characterization by NMR often involves isolating the impurity from the bulk drug substance and then acquiring a suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments. rsc.org These experiments provide a complete picture of the molecule's structure. For trace-level impurities that are difficult to isolate, specialized NMR techniques and sensitive hardware, such as cryoprobes, can be utilized. illinois.edu

For this compound, with the molecular formula C₂₄H₃₀N₂O₃, NMR analysis would be crucial to confirm the proposed structure of 5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-3,4-dihydro-1H-quinolin-2-one. nih.gov Specifically, the ¹H and ¹³C NMR spectra would show characteristic signals for the saturated carbons in the dihydro-quinolinone ring, which would differentiate it from the aromatic quinolinone ring of Indacaterol. The specific chemical shifts and coupling patterns would provide definitive proof of the structure.

Table 3: Key NMR Techniques for Impurity Structural Elucidation

| NMR Experiment | Information Provided | Relevance to this compound |

| ¹H NMR | Provides information on the chemical environment and number of different types of protons. | Would show signals for the additional protons in the dihydro-quinolinone ring compared to Indacaterol. |

| ¹³C NMR | Provides information on the chemical environment of carbon atoms. | Would reveal the presence of sp³ hybridized carbons in the dihydro-quinolinone ring. |

| COSY (Correlation Spectroscopy) | Shows correlations between protons that are coupled to each other. | Helps to establish the proton-proton connectivity within the spin systems of the molecule. |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons directly to the carbons they are attached to. | Assigns protons to their corresponding carbons. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons that are separated by two or three bonds. | Establishes the connectivity between different spin systems, confirming the overall molecular structure. |

| NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy) | Shows correlations between protons that are close in space. | Provides information about the stereochemistry of the molecule. |

Proton (¹H) and Carbon-¹³ (¹³C) NMR Studies

One-dimensional ¹H and ¹³C NMR are the foundational experiments for characterizing this compound. These techniques identify the different types of hydrogen and carbon atoms in the molecule and provide clues about their connectivity. tandfonline.com

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. Aromatic protons on the quinolinone and indane rings would appear in the downfield region (approx. 6.5-8.0 ppm). The aliphatic protons, including those on the ethyl side chains, the indane ring, and the ethylamino bridge, would resonate in the upfield region (approx. 1.0-5.0 ppm). Signals for the hydroxyl (-OH) and amine (-NH) protons are also expected and their chemical shifts can be variable.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the quinolinone ring would be found far downfield (approx. 160-180 ppm). Aromatic and olefinic carbons would resonate between 110-150 ppm, while the aliphatic carbons would appear in the upfield region (approx. 10-70 ppm).

While specific experimental data for this compound is not publicly available, the expected chemical shifts can be predicted based on its structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Functional Group | Atom Type | Predicted Chemical Shift (ppm) |

|---|---|---|

| Quinolinone Ring | Aromatic CH | 6.5 - 8.0 |

| Indane Ring | Aromatic CH | 6.8 - 7.2 |

| Quinolinone & Indane Rings | Aromatic C (quaternary) | 110 - 150 |

| Quinolinone Ring | C=O | 160 - 180 |

| Ethyl Side Chains | -CH₂- | 2.5 - 2.8 |

| Ethyl Side Chains | -CH₃ | 1.0 - 1.3 |

| Indane Moiety | Aliphatic -CH₂- | 2.7 - 3.5 |

| Indane Moiety | Aliphatic -CH- | 3.5 - 4.0 |

| Ethylamino Bridge | -CH₂-N- | 2.8 - 3.2 |

| Ethylamino Bridge | -CH(OH)- | 4.8 - 5.2 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei. tandfonline.comepfl.ch

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to trace the proton connectivity within the ethyl groups, the indane aliphatic system, and the ethylamino bridge of this compound. researchgate.netuvic.ca

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. It is fundamental for assigning the ¹³C signals based on the more easily assigned ¹H spectrum. epfl.chresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is particularly powerful for identifying connectivity across quaternary (non-protonated) carbons and for linking the different fragments of the molecule together, such as connecting the ethylamino side chain to the quinolinone ring. epfl.chresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It is essential for determining the stereochemistry and 3D conformation of the molecule. For this compound, NOESY could confirm the relative orientation of substituents on the stereogenic centers. conicet.gov.ar

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and its modern variant, Fourier-Transform Infrared (FTIR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. pharmaffiliates.compharmaffiliates.com The FTIR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its various functional groups. The analysis of these bands can confirm the presence of key structural features. conicet.gov.ar

Table 2: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol, Phenol) | Stretching | 3200 - 3600 (Broad) |

| N-H (Amide, Amine) | Stretching | 3100 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| C=O (Amide) | Stretching | 1640 - 1680 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-N | Stretching | 1020 - 1350 |

Ultraviolet-Visible (UV-Vis) and Spectrofluorimetric Detection

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons to higher energy levels. This technique is particularly useful for compounds with chromophores, such as aromatic rings and conjugated systems. researchgate.net

This compound possesses the same 8-hydroxyquinolin-2-one chromophore as the parent drug. Therefore, its UV-Vis absorption spectrum is expected to be very similar to that of Indacaterol. Studies on Indacaterol and its impurities have utilized detection wavelengths of 210 nm, 260 nm, and 274.6 nm. savaglobal.com A study on a triple combination product recorded UV spectra of Indacaterol and its known impurities from 200-400 nm and selected 210 nm for quantification. savaglobal.com Difference spectrophotometry in acidic and basic media has shown that Indacaterol exhibits maxima at 274.6 nm (basic) and 257.8 nm (acidic). ijpsr.info This pH-dependent shift is due to the protonation state of the phenolic hydroxyl group.

Table 3: Expected UV-Vis Absorption Maxima (λmax) for this compound

| Solvent/Condition | Approximate λmax (nm) | Reference |

|---|---|---|

| Methanol/Acetonitrile | 210 | savaglobal.com |

| Methanol/Buffer | 260 | |

| 0.1 N NaOH (Basic) | 274.6 | ijpsr.info |

Spectrofluorimetry, which measures the fluorescence emitted by a compound after it absorbs light, can also be applied. The conjugated quinolinone system in this compound is expected to be fluorescent, allowing for highly sensitive and selective detection methods.

Hyphenated Systems for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are the cornerstone of modern impurity profiling. tandfonline.com

LC-MS and LC-MS-NMR Interfacing

Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive technique for the detection, identification, and quantification of impurities. tandfonline.com A liquid chromatograph (LC) first separates the impurity from the active pharmaceutical ingredient (API) and other components. The eluent is then introduced into a mass spectrometer (MS), which provides mass information.

For this compound, LC-MS analysis would confirm its presence by detecting its specific mass-to-charge ratio (m/z). Using positive electrospray ionization (ESI), the impurity would be detected as its protonated molecule, [M+H]⁺. Tandem mass spectrometry (MS/MS) involves fragmenting this parent ion to produce a characteristic pattern of daughter ions, which serves as a structural fingerprint to confirm the identity. researchgate.netnih.gov

Table 4: Mass Spectrometric Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₄H₃₀N₂O₃ | nih.gov |

| Molecular Weight | 394.5 g/mol | nih.gov |

| Exact Mass | 394.22564282 Da | nih.gov |

LC-MS-NMR represents one of the most powerful hyphenated systems for impurity characterization. conicet.gov.ar This technique physically interfaces an LC system with an NMR spectrometer. A peak of interest, such as that corresponding to this compound, can be separated by the LC and then transferred directly into the NMR for full structural elucidation (¹H, ¹³C, and 2D NMR). This avoids the often laborious step of isolating the impurity by preparative chromatography. nih.gov LC-MS-NMR provides an unequivocal link between a peak observed in a chromatogram and the complete chemical structure of the corresponding compound. rjptonline.org

LC-DAD-NMR-MS and CE-ESI-FT-ICR-MS Exploration

The comprehensive structural elucidation of pharmaceutical impurities increasingly relies on sophisticated hyphenated analytical techniques. While specific applications of Liquid Chromatography-Diode Array Detection-Nuclear Magnetic Resonance-Mass Spectrometry (LC-DAD-NMR-MS) and Capillary Electrophoresis-Electrospray Ionization-Fourier Transform Ion Cyclotron Resonance-Mass Spectrometry (CE-ESI-FT-ICR-MS) for this compound are not extensively detailed in current literature, their potential for definitive impurity profiling is significant. researchgate.net

LC-DAD-NMR-MS provides an integrated platform where a sample is separated by LC, characterized by UV-Vis spectroscopy (DAD), and then analyzed by both NMR and MS. nih.gov This powerful combination allows for the online acquisition of structural data (NMR) and mass information (MS) for a specific impurity peak, which is invaluable for the unambiguous identification of unknown or novel impurities without the need for time-consuming offline isolation. researchgate.net

CE-ESI-FT-ICR-MS represents another frontier in analytical separation and detection. biomedres.us Capillary electrophoresis offers high-efficiency separations based on charge-to-size ratio, providing an orthogonal separation mechanism to liquid chromatography. biomedres.us When coupled with ESI and the ultra-high resolution and mass accuracy of FT-ICR-MS, this technique is exceptionally powerful for characterizing complex mixtures and identifying components with great precision. plos.org For impurities like this compound, this could be instrumental in resolving it from other closely related substances and confirming its elemental composition with high confidence. Future research into the impurity profile of bronchodilators may explore these advanced techniques for more exhaustive characterization. researchgate.net

GC-MS and SFC-MS Applications

Gas Chromatography-Mass Spectrometry (GC-MS) and Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) are additional powerful tools for impurity analysis.

GC-MS Applications: GC-MS is a well-established technique for the analysis of volatile and thermally stable compounds. nih.gov For non-volatile compounds like many pharmaceutical impurities, derivatization is often required to increase volatility and thermal stability, which can be a complex and sometimes inefficient process. nih.gov While its application to this compound is not prominent, GC-MS has been used for impurity profiling of other antiasthmatic drug candidates. researchgate.net

SFC-MS Applications: Supercritical Fluid Chromatography (SFC) has emerged as a robust and versatile alternative, bridging the gap between gas and liquid chromatography. europeanpharmaceuticalreview.com Using a supercritical fluid, typically carbon dioxide, as the mobile phase allows for rapid and efficient separations. SFC is particularly advantageous for its orthogonality to reversed-phase LC, offering different selectivity, especially for structurally similar and isomeric compounds. nih.goveuropeanpharmaceuticalreview.com The coupling of SFC with MS enhances sensitivity and provides structural information, making it a powerful tool for pharmaceutical quality control. europeanpharmaceuticalreview.comamericanpharmaceuticalreview.com SFC-MS can often analyze compounds without derivatization, simplifying sample preparation and avoiding potential artifacts. nih.gov Its application is particularly valued for chiral separations and the purification of active pharmaceutical ingredients and their impurities. americanpharmaceuticalreview.com

Analytical Method Validation for Indacaterol Impurities (ICH Q2(R1) Compliance)

The development and validation of analytical methods for quantifying impurities in Indacaterol are performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. savaglobal.comresearchgate.netijpda.orgfda.gov This ensures that the analytical procedure is suitable for its intended purpose, providing reliable and accurate data for the control of impurities like this compound. The validation process encompasses several key parameters to demonstrate the method's performance. tijer.org

Specificity and Selectivity Assessment

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components, such as the active ingredient, other impurities, and degradation products. fda.govtijer.org In the context of this compound, this is typically demonstrated through forced degradation studies. savaglobal.comresearchgate.net The drug substance is subjected to stress conditions like acid, base, oxidation, humidity, and heat to generate potential degradation products. savaglobal.com

The analytical method must be able to separate the peak of this compound from the main Indacaterol peak and any newly formed degradant peaks. savaglobal.com Selectivity is confirmed by ensuring adequate resolution between adjacent peaks, with a resolution factor of greater than 1.6 often being the target. savaglobal.com Furthermore, peak purity analysis using a Photodiode Array (PDA) detector is employed to confirm that the analyte peak is spectrally pure and not co-eluting with other substances; a peak purity index greater than 990 is a common acceptance criterion. savaglobal.com

Linearity and Range Determination

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. fda.gov For this compound, this is established by preparing a series of solutions of the impurity reference standard at various concentration levels. savaglobal.com The range for an impurity method should typically extend from the Limit of Quantitation (LOQ) to 120% or 150% of the specified limit for that impurity. savaglobal.comfda.gov

A calibration curve is generated by plotting the peak area response against the concentration. The linearity is evaluated by the coefficient of determination (r²), which should ideally be greater than 0.998. savaglobal.comresearchgate.net

Table 1: Example of Linearity Data for this compound

| Concentration Level | Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| LOQ | 0.05 | 15,250 |

| 50% | 0.125 | 37,800 |

| 80% | 0.20 | 60,100 |

| 100% | 0.25 | 75,500 |

| 120% | 0.30 | 90,300 |

| 150% | 0.375 | 112,900 |

| Regression Analysis | r² = 0.9995 |

Note: Data are representative and for illustrative purposes.

Detection Limit (LOD) and Quantitation Limit (LOQ) Estimation

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the sensitivity of the analytical method. fda.gov

LOD : The lowest concentration of the analyte that can be detected but not necessarily quantified with acceptable accuracy and precision. ijpsjournal.com

LOQ : The lowest concentration of the analyte that can be determined with suitable precision and accuracy. fda.gov

These limits are commonly estimated using one of two approaches as per ICH guidelines:

Based on the Standard Deviation of the Response and the Slope: LOD is calculated as 3.3 * (σ/S) and LOQ as 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve. ijpsjournal.comsepscience.com

Based on Signal-to-Noise Ratio: This approach involves injecting diluted solutions of the analyte and determining the concentrations at which the signal-to-noise (S/N) ratios are approximately 3:1 for LOD and 10:1 for LOQ. d-nb.info

Validated methods for Indacaterol impurities have established specific LOD and LOQ values, ensuring the method is sensitive enough for quality control. researchgate.netresearchgate.net

Table 2: Reported Sensitivity Data for Indacaterol Impurity Methods

| Parameter | Reported Value (Method 1) | Reported Value (Method 2) |

| LOD | 0.017 µg/mL researchgate.net | 1.08 µg/mL ijpda.orgresearchgate.net |

| LOQ | 0.051 µg/mL researchgate.net | 3.28 µg/mL ijpda.orgresearchgate.net |

*Note: These values are for Indacaterol itself in a specific method, illustrating the range of reported sensitivities in related analyses.

Accuracy and Precision Evaluation (Repeatability, Intermediate Precision)

Accuracy: The accuracy of an analytical method represents the closeness of the test results to the true value. fda.gov It is assessed using recovery studies by spiking the sample matrix with known amounts of the this compound reference standard at multiple concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). savaglobal.comresearchgate.net The percentage recovery is then calculated. For impurities, recovery is often expected to be within 90-115%. savaglobal.comresearchgate.net

Precision: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. tijer.org It is evaluated at two levels:

Repeatability (Intra-day precision): Assesses precision over a short interval with the same analyst, equipment, and reagents. researchgate.net

Intermediate Precision (Ruggedness): Expresses the variation within a laboratory, such as on different days, with different analysts, or on different equipment. savaglobal.comresearchgate.net

Table 3: Example of Accuracy and Precision Data for this compound

| Parameter | Level | Acceptance Criteria | Typical Result |

| Accuracy | LOQ | 80-120% Recovery | 98.5% |

| 100% | 90-110% Recovery | 101.2% | |

| 150% | 90-110% Recovery | 99.8% | |

| Precision | Repeatability (%RSD) | NMT 10% | 2.5% |

| Intermediate Precision (%RSD) | NMT 15% | 4.8% |

Note: Data are representative and for illustrative purposes based on published findings. savaglobal.comresearchgate.net

Robustness and Ruggedness Testing

Robustness and ruggedness are essential validation parameters that demonstrate the reliability of an analytical method under various conditions. Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, while ruggedness assesses its reproducibility under different external factors such as different analysts, instruments, or laboratories.

In the context of Indacaterol impurity analysis, a common analytical technique is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Robustness testing for an RP-HPLC method for Indacaterol and its impurities involves intentionally altering critical parameters to assess the impact on the analytical results. savaglobal.comijpsjournal.com These parameters often include:

Flow Rate: Variations in the mobile phase flow rate (e.g., ±0.1 mL/min or ±0.2 mL/min) are introduced to check for significant changes in peak retention times, resolution, and system suitability parameters. savaglobal.comijpsjournal.comijpsjournal.com

Column Temperature: The temperature of the column oven is adjusted (e.g., ±5°C) to observe its effect on the separation efficiency and peak shape. savaglobal.com

Mobile Phase Composition and pH: Minor changes in the mobile phase's organic-to-aqueous ratio or its pH (e.g., ±0.2 units) are made to ensure the method's performance is not compromised. savaglobal.com

Wavelength: The detection wavelength is slightly varied (e.g., ±2 nm or ±3 nm) to confirm consistent detector response. savaglobal.comijpsjournal.comijpsjournal.com

Studies have shown that for analytical methods developed for Indacaterol, the relative standard deviation (%RSD) of the results remains within acceptable limits (typically not more than 2%) despite these deliberate variations, confirming the method's robustness. ijpsjournal.comijpsjournal.com Ruggedness is demonstrated by having different analysts perform the analysis, with the results showing no significant deviations. ijpsjournal.comijpsjournal.com

Table 1: Example of Robustness Testing Parameters for this compound Analysis

| Parameter | Variation | Acceptance Criteria (%RSD) |

|---|---|---|

| Flow Rate | ± 0.1 mL/min | ≤ 2.0 |

| Column Temperature | ± 5 °C | ≤ 2.0 |

| Mobile Phase pH | ± 0.2 | ≤ 2.0 |

| Detection Wavelength | ± 3 nm | ≤ 2.0 |

Solution Stability Studies

Solution stability studies are crucial to determine the time for which the sample and standard solutions remain stable under specified storage conditions without significant degradation. This ensures the reliability of the analytical results generated over a period. For Indacaterol and its impurities, stability is typically assessed in the chosen diluent at both room temperature and refrigerated conditions (e.g., 4°C). savaglobal.comnih.gov

Research indicates that sample and standard solutions of Indacaterol and its impurities are often stable for up to 48 hours (2 days) at room temperature when prepared in a suitable diluent, such as a mixture of water and methanol (e.g., 20:80 v/v). savaglobal.comresearchgate.net Stability is evaluated by comparing the results of the stored solutions against freshly prepared solutions at various time intervals. savaglobal.com The absence of significant changes in the concentration of the analyte and the impurity profile confirms the stability of the solutions. savaglobal.comnih.gov Some studies have also examined stability over a longer duration, such as 72 hours (3 days), and found the solutions to be stable within the initial 48 hours. savaglobal.com

Forced degradation studies, which involve subjecting the drug substance to stress conditions like acid, base, oxidation, heat, and light, are also instrumental in understanding the stability-indicating nature of the analytical method. ijpsjournal.comijarsct.co.ind-nb.info These studies help to identify potential degradation products, including this compound, and ensure that they are well-separated from the main drug peak, demonstrating the method's specificity. ijpsjournal.com For instance, significant degradation of Indacaterol has been observed under acidic and alkaline stress conditions. ijpsjournal.com

Table 2: Solution Stability of this compound

| Condition | Time Interval | Stability |

|---|---|---|

| Room Temperature | Up to 48 hours | Stable |

| Refrigerated (4°C) | Up to 48 hours | Stable |

Impurity Control Strategies and Methodological Considerations

Academic Approaches to Process Optimization for Impurity Minimization

Academic research plays a pivotal role in developing innovative strategies to control impurities during drug synthesis. These approaches often focus on understanding the fundamental chemistry of impurity formation and developing optimized processes to prevent it.

The rational design of synthetic pathways is a proactive strategy to minimize the generation of impurities from the outset. mdpi.comrsc.org In the context of Indacaterol (B1671819), early synthetic routes were often challenged by the formation of regioisomeric and other byproducts. smolecule.com For instance, the condensation reaction of (R)-5-oxiranyl-8-benzyloxy-quinolin-2(1H)-one with 5,6-diethyl-2,3-dihydro-1H-indene-2-amine could lead to the formation of undesired regioisomers and dimer side products. googleapis.com

To circumvent these issues, researchers have explored alternative synthetic strategies. One approach involves modifying the intermediates to improve reaction selectivity. For example, the development of a process utilizing an intermediate like the compound of formula A, as described in patent literature, aims to provide a method with mild reaction conditions and sufficient selectivity, thereby reducing the formation of byproducts. googleapis.comgoogle.com Another innovative route avoids the use of the traditional epoxide intermediate altogether, which is known to be a source of impurities. google.com By designing a synthesis that proceeds through different intermediates, the potential for the formation of "Indacaterol Impurity 1" and related substances can be significantly reduced. google.com

Furthermore, the use of protecting groups that are stable under specific reaction conditions can prevent unwanted side reactions. google.com The careful selection and application of these protecting groups are a key aspect of rational drug synthesis design.

Optimizing reaction conditions is a critical lever for controlling impurity profiles. catalysis.blog Key parameters that are frequently adjusted include solvents, temperature, pH, reaction time, and the choice of catalysts. catalysis.blog

Solvents: The choice of solvent can significantly influence reaction pathways and the formation of impurities. For the synthesis of Indacaterol, a shift from traditional solvent systems to alcohol/ether solvents like n-butanol or tetrahydrofuran (B95107) has been shown to enhance yield and purity. Research has also demonstrated that for purification steps, specific solvent mixtures, such as acetonitrile (B52724) and water, can be effective in removing impurities while retaining the desired product. nih.gov

Temperature: Reaction temperature is a double-edged sword; while higher temperatures can increase reaction rates, they can also promote the formation of byproducts. googleapis.comgoogle.com Therefore, optimizing the temperature range is crucial to maximize the conversion to the desired product while minimizing impurity generation. googleapis.comgoogle.com For certain steps in Indacaterol synthesis, conducting the reaction at temperatures between 100–110°C has proven effective.

pH: Controlling the pH of the reaction mixture is essential, as certain impurities are more likely to form under specific acidic or basic conditions. For example, avoiding alkaline conditions during the coupling reaction in Indacaterol synthesis helps to minimize the formation of dimerization and regioisomeric impurities.

Time: The duration of a reaction can impact the impurity profile. Allowing a reaction to proceed for too long can lead to the formation of degradation products. Conversely, insufficient reaction time can result in a high level of unreacted starting materials and intermediates.

Catalysts: The selection of an appropriate catalyst can enhance the selectivity of a reaction, favoring the formation of the desired product over impurities. In some synthetic routes for Indacaterol, the use of specific catalysts in conjunction with a chosen solvent system is key to achieving high purity. google.com

Development of Impurity Control Strategies in Pharmaceutical Development

In the pharmaceutical industry, the control of impurities is a highly regulated and systematic process. ontosight.ai It involves establishing acceptable limits for impurities, implementing robust manufacturing process controls, and utilizing well-characterized reference standards for accurate monitoring.

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines, such as those from the International Council for Harmonisation (ICH), to govern the control of impurities in new drug substances. ontosight.aibiotech-spain.com These guidelines define thresholds for reporting, identifying, and qualifying impurities. americanpharmaceuticalreview.comich.org

Reporting Threshold: This is the level above which an impurity must be reported in a regulatory submission. americanpharmaceuticalreview.comich.org For drug substances with a maximum daily dose of up to 2 grams, the ICH Q3A guideline sets the reporting threshold at 0.05%. ich.orgfda.gov

Identification Threshold: This is the level above which the structure of an impurity must be determined. americanpharmaceuticalreview.comich.org For a drug substance with a maximum daily dose of up to 2 grams, this threshold is typically 0.10%. fda.gov

Qualification Threshold: This is the level above which an impurity's biological safety must be established. americanpharmaceuticalreview.comich.org The qualification threshold is 0.15% or a total daily intake of 1.0 mg, whichever is lower, for a maximum daily dose of up to 2 grams. fda.gov

For "this compound," its acceptable levels in the final drug product are dictated by these regulatory thresholds. ontosight.aihres.ca Any impurity present above the qualification threshold that has not been adequately evaluated in safety and clinical studies must undergo a qualification process to establish its safety. ich.orgfda.gov

Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day TDI, whichever is lower | 0.15% or 1.0 mg/day TDI, whichever is lower |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

Data sourced from ICH Harmonised Tripartite Guideline Q3A(R2) ich.org

To ensure the final drug substance consistently meets the required purity standards, in-process controls (IPCs) are implemented at critical points throughout the manufacturing process. hres.casynthinkchemicals.comsfda.gov.sa These controls monitor the process to ensure it remains within the validated parameters and can help to identify and rectify any deviations that could lead to increased impurity levels.

For the manufacturing of Indacaterol, IPCs would be applied to reaction steps known to be critical for impurity formation. This could include monitoring the temperature and pH during the coupling reaction or analyzing the purity of intermediates before proceeding to the next step. daicelpharmastandards.com By carefully monitoring and controlling the process, the formation of "this compound" can be minimized, ensuring the quality of the final product. synthinkchemicals.com

Reference standards are highly purified compounds that are used as a benchmark for confirming the identity and purity of a drug substance. synthinkchemicals.com In the context of "this compound," a specific reference standard for this impurity is essential for several reasons:

Identification: The reference standard allows for the unambiguous identification of "this compound" in chromatographic analyses, such as High-Performance Liquid Chromatography (HPLC), by comparing retention times. ontosight.aisavaglobal.com

Quantification: A well-characterized reference standard with a known purity is crucial for accurately quantifying the amount of "this compound" present in a sample of the drug substance. veeprho.com This is vital for ensuring that the impurity level remains below the established qualification threshold. veeprho.comfda.gov

Method Validation: Reference standards are used in the validation of analytical methods to demonstrate the method's specificity, linearity, accuracy, and precision for detecting and quantifying the impurity. synzeal.comresearchgate.net

The availability of a reference standard for "this compound" is a prerequisite for its effective control throughout the drug development and manufacturing lifecycle. synzeal.comweblivelink.compharmaffiliates.com

Impurity Qualification Frameworks and Assessment Methodologies

The control and qualification of impurities are critical components of drug development and manufacturing, governed by a framework established by international regulatory bodies. The International Council for Harmonisation (ICH) provides key guidelines, such as ICH Q3A, that detail the thresholds for reporting, identifying, and qualifying impurities in new drug substances. jpionline.orgeuropa.eu Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity, such as this compound, at or above a specified level. ich.orgkobia.kr

When a novel or unidentified impurity is detected in a drug substance, a structured strategy is essential to ensure product safety. The qualification process is triggered if an impurity's level surpasses the qualification threshold stipulated by guidelines like ICH Q3A(R2). ich.org For an impurity like this compound, if it were newly discovered or exceeded its established limit, a comprehensive safety evaluation would be necessary. europa.eu

The initial step in managing a novel impurity is its structural identification, which is required if the impurity is present above the identification threshold. jpionline.org Advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are often employed for this purpose. ontosight.ai

Once identified, the qualification strategy depends on the impurity level and available data. ich.org Several pathways exist for qualification:

Safety and Clinical Studies: An impurity is considered qualified if its level is at or below the level present in batches of the new drug substance that have been adequately assessed in safety and/or clinical trials. ich.orgfda.gov

Metabolite Data: If the impurity is also a significant metabolite found in animal or human studies, it is generally considered qualified. ich.orgkobia.kr

Literature Precedent: Adequate data from scientific literature can be used to qualify an impurity. ich.org

Toxicological Studies: If existing data is insufficient, specific toxicological studies may be required. nih.gov These studies are designed to compare the new drug substance containing the impurity with previously qualified material or to test the isolated impurity directly. ich.org

The European Medicines Agency (EMA) has also focused on alternative strategies for qualifying novel impurities, aiming to provide practical guidance when manufacturing processes change or when higher impurity levels need to be justified post-approval. europa.eu This reflects a move towards more compound-specific, non-animal testing approaches where appropriate. europa.eu

The establishment of acceptance criteria for any given impurity, including this compound, must be supported by a scientific rationale. fda.gov This justification is multifaceted, balancing the capabilities of the manufacturing process, the sensitivity of analytical methods, and, most importantly, safety considerations. ich.orgeuropa.eu The principle of keeping impurity levels "as low as reasonably practicable" (ALARP) is a guiding tenet. tga.gov.au

Regulatory guidelines, such as ICH Q3A, provide specific thresholds for the qualification of impurities based on the maximum daily dose of the active pharmaceutical ingredient (API). ijcrt.org An impurity level is generally considered acceptable without further toxicological assessment if it does not exceed these thresholds.

ICH Q3A Qualification Thresholds for Impurities in New Drug Substances

| Maximum Daily Dose | Qualification Threshold |

|---|---|

| ≤ 2 g/day | 0.15% or 1.0 mg per day total daily intake (whichever is lower) |

| > 2 g/day | 0.05% |

If the level of an impurity exceeds the qualification threshold, a comprehensive justification is required. fda.gov This can involve providing toxicological data demonstrating the impurity's safety at the proposed concentration. tga.gov.au For some elemental impurities, justification for levels higher than an established Permitted Daily Exposure (PDE) may be possible on a case-by-case basis, supported by a thorough risk assessment. europa.eu Ultimately, the manufacturer must demonstrate that the analytical procedures are suitable for their intended purpose and can reliably control the impurity at the justified acceptance level. pharmaguideline.com

The ability to control an impurity at a specified level is fundamentally dependent on the performance of the analytical method used for its detection and quantification. Two critical performance characteristics of an analytical method are the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). loesungsfabrik.deeuropa.eu

Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected, but not necessarily quantified as an exact value. europa.eu It represents the concentration at which a signal can be reliably distinguished from the background noise of the analytical instrument. loesungsfabrik.de

Limit of Quantitation (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu This is the minimum concentration that can be measured reliably. loesungsfabrik.de

For methods designed to quantify impurities like this compound, the LOQ is of paramount importance. The analytical method's LOQ must be at or below the reporting threshold. americanpharmaceuticalreview.com This ensures that the method is sensitive enough to accurately measure the impurity at levels that are relevant for control and regulatory compliance. For instance, according to ICH guidelines, impurities present at a level of 0.1% or higher should typically be identified. jpionline.org Therefore, the analytical method must be able to quantify impurities at or below this level with acceptable accuracy and precision.

The relationship is direct: the acceptance limit set for an impurity cannot be lower than what the validated analytical method can reliably measure (its LOQ). The validation of the analytical method, including the experimental determination of its LOD and LOQ, is a mandatory step to demonstrate its suitability for controlling impurities. globalresearchonline.netparticle.dk

Comparison of LOD and LOQ in Impurity Analysis

| Parameter | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |

|---|---|---|

| Definition | Lowest concentration that can be detected. europa.eu | Lowest concentration that can be accurately and precisely measured. europa.eu |

| Purpose | Qualitative determination (presence/absence). loesungsfabrik.de | Quantitative determination of the impurity level. loesungsfabrik.de |

| Regulatory Requirement | Determined for limit tests for impurities. europa.eu | Essential for quantitative tests for impurities. europa.eu |

| Typical S/N Ratio | ~3:1 loesungsfabrik.de | ~10:1 sepscience.com |

Academic Perspectives on Impurity Research and Future Directions

Green Analytical Chemistry Principles in Impurity Profiling

Green Analytical Chemistry (GAC) is a paradigm that encourages the development and use of analytical methods that minimize environmental impact and enhance operator safety. In the context of profiling impurities such as Indacaterol (B1671819) impurity 1, this involves a deliberate shift away from traditional methods that often rely on large volumes of hazardous solvents and generate significant waste. The core objective is to create analytical procedures that are safer, more sustainable, and energy-efficient without compromising analytical performance.

The development of eco-friendly analytical methods for impurity profiling is a cornerstone of GAC. For the analysis of Indacaterol and its impurities, this has led to innovations in chromatographic techniques. Traditional High-Performance Liquid Chromatography (HPLC) methods, while effective, are often targeted for "greening" due to their reliance on toxic solvents like acetonitrile (B52724) and methanol (B129727).

Solvent Substitution: Replacing hazardous organic solvents with safer, biodegradable, or bio-based alternatives like ethanol.

Method Miniaturization: Employing micro or nano-HPLC systems that significantly reduce solvent consumption and waste generation while often improving analytical speed and efficiency. sciensage.info

Optimized Chromatography: Using modern column technologies, such as monolithic columns, can shorten analysis times, which in turn reduces solvent and energy consumption. For instance, a rapid, stability-indicating monolithic LC method was developed for the simultaneous determination of indacaterol maleate (B1232345) and glycopyrronium bromide, achieving a total analysis time of less than 3 minutes. researchgate.netnih.gov

Alternative Techniques: Exploring other analytical methods like supercritical fluid chromatography (SFC), which uses environmentally benign supercritical CO2 as a primary mobile phase.

One study details the development of a rapid isocratic ion pair chromatography (IPC) method for quantifying Indacaterol. This method demonstrates improved environmental sustainability and cost-effectiveness compared to existing techniques. dntb.gov.ua Such eco-friendly methods are crucial for the routine quality control of pharmaceutical products, ensuring both patient safety and environmental protection. researchgate.netnih.gov

To objectively evaluate the environmental impact of analytical methods, several greenness assessment tools have been developed. These metrics provide a quantitative or semi-quantitative score, allowing for the comparison and selection of greener analytical procedures.

National Environmental Methods Index (NEMI): This is one of the earliest metrics, using a simple pictogram to indicate if a method's chemicals are persistent, bioaccumulative, toxic, or corrosive.

Analytical Eco-Scale: This quantitative tool starts with a base score of 100, from which penalty points are subtracted for aspects of the analytical process that deviate from ideal "green" conditions, such as the use of hazardous reagents, high energy consumption, or significant waste generation. researchgate.net

AGREE (Analytical GREEnness Metric): This is a more modern and comprehensive tool that evaluates a method based on all 12 principles of Green Analytical Chemistry. The result is presented as a user-friendly pictogram with a final score close to 1.0 indicating a greener method.

Recent studies analyzing Indacaterol have utilized these tools to validate the green credentials of newly developed methods. For example, an eco-friendly approach for assessing anti-asthmatic breezhalers containing Indacaterol was evaluated using multiple sustainability metrics, including AGREE. dntb.gov.ua In another study, newly developed Ion Pair Chromatography (IPC) and spectrophotometry methods for Indacaterol achieved high greenness scores of 0.81 and 0.85, respectively, demonstrating superior environmental performance compared to older techniques. dntb.gov.ua

Table 1: Comparison of Greenness Scores for Indacaterol Analytical Methods

| Method Type | AGREE Score | Carbon Footprint (kg CO2 eq/sample) | Reference |

|---|---|---|---|

| Reported Conventional Techniques | 0.63 - 0.67 | 0.079 - 0.092 | dntb.gov.ua |

| Developed IPC Method | 0.81 | 0.035 | dntb.gov.ua |

| Developed Spectrophotometry Method | 0.85 | 0.022 | dntb.gov.ua |

Application of Chemometrics and Machine Learning in Impurity Analysis

Chemometrics and machine learning are transforming pharmaceutical analysis by enabling the extraction of maximum information from complex chemical data. longdom.orgijpsjournal.com These data-driven approaches are pivotal in developing robust analytical methods, understanding impurity profiles, and predicting impurity formation, thereby aligning with the principles of Quality by Design (QbD).

Impurity profiling often generates large and complex datasets, especially when using hyphenated techniques like LC-MS. Multivariate analysis (MVA) methods, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS), are essential for interpreting this data. longdom.org These techniques can identify patterns and relationships between variables, helping to discriminate between different batches of a drug substance or to identify the sources of variability that may lead to impurity formation. longdom.orgoup.com While specific applications of MVA to the impurity profile of Indacaterol impurity 1 are not extensively documented in publicly available literature, this approach is widely used in the pharmaceutical industry for analyzing complex data from inhaled drug products and other formulations. nih.gov It allows for a holistic view of the manufacturing process, contributing to increased product and process understanding. longdom.org

Design of Experiments (DoE) is a systematic and efficient statistical approach for method development and optimization. researchgate.netmolnar-institute.com Instead of the traditional one-factor-at-a-time (OFAT) approach, DoE allows for the simultaneous investigation of multiple factors (e.g., mobile phase composition, pH, column temperature). This methodology is crucial for developing robust and reliable analytical methods, such as those used for quantifying this compound.

By using DoE, scientists can:

Identify the critical method parameters that significantly impact method performance.

Understand the interactions between these parameters.

Define a "design space" where the method is known to be robust and reliable.

Optimize the method to achieve the best separation and sensitivity for impurities.

Numerous studies on the development of HPLC methods for Indacaterol have been published, and these developments inherently rely on the principles of experimental design to achieve validated, robust, and sensitive outcomes suitable for quality control. nih.govijpsjournal.comzenodo.orgijpsjournal.com

Table 2: Key Parameters in HPLC Method Development Optimized by DoE

| Parameter | Typical Range/Factors Investigated | Impact on Impurity Analysis |

|---|---|---|

| Mobile Phase Composition | Ratio of organic solvent (e.g., acetonitrile) to aqueous buffer | Affects retention time and resolution of impurity 1 from the API and other impurities. |

| pH of Aqueous Phase | Typically varied within the stable range of the column and analytes | Influences the ionization state of analytes, impacting peak shape and selectivity. |

| Column Temperature | e.g., 25°C to 45°C | Affects viscosity of the mobile phase and chromatographic selectivity. |

| Flow Rate | e.g., 0.8 mL/min to 1.2 mL/min | Influences analysis time, resolution, and backpressure. |

The benefits of this predictive approach include:

Early Risk Assessment: Identifying potentially mutagenic or toxic impurities early in the development process.

Process Optimization: Guiding the selection of synthetic routes and reaction conditions that minimize the formation of critical impurities.

Reduced Experimental Workload: Focusing analytical efforts on predicted impurities, saving time and resources.

Emerging Analytical Technologies for Impurity Research

The pursuit of greater accuracy, speed, and sensitivity in impurity profiling has led to the development of novel analytical technologies. apacsci.com These emerging tools are set to revolutionize the way impurities like this compound are identified, quantified, and controlled throughout the drug development lifecycle.

A significant trend in analytical chemistry is the development of miniaturized and fully automated systems for high-throughput analysis. nih.gov These systems integrate automated sample processing, miniature mass spectrometry (MS) hardware, and artificial intelligence-driven data analysis into a single platform. nih.gov This approach significantly increases detection throughput; for instance, some systems can achieve an 8-sample parallel processing within 30 minutes. nih.gov

For the analysis of this compound, such systems offer the potential for rapid, point-of-care, or at-line monitoring during the manufacturing process. The automation of sample preparation and data analysis reduces human error and frees up highly skilled analysts for more complex tasks. nih.gov The integration of deep learning algorithms can further enhance the accuracy of quantitative analysis, establishing a new paradigm for high-throughput clinical and quality control detection. nih.gov